
Hbv-IN-30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HBV-IN-30 is a flavonoid-derived compound identified as a potent inhibitor of hepatitis B virus (HBV) replication, specifically targeting covalently closed circular DNA (cccDNA) . cccDNA serves as the transcriptional template for viral RNA and subsequent DNA synthesis, making it a critical target for eradicating persistent HBV infection. This compound’s mechanism involves disrupting cccDNA stability or transcriptional activity, thereby blocking viral replication at its root .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-30 involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the preparation of a key intermediate through a series of chemical reactions, including nucleophilic substitution and cyclization. The intermediate is then subjected to further modifications, such as oxidation or reduction, to yield the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial production process also involves rigorous purification steps, such as crystallization and chromatography, to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
Hbv-IN-30 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
Hbv-IN-30 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: this compound is employed in biological studies to understand its effects on cellular processes and pathways.
Medicine: The compound is being investigated for its potential as an antiviral agent against hepatitis B virus, with promising results in preclinical studies.
Industry: this compound is used in the development of diagnostic tools and therapeutic agents for hepatitis B virus infections.
Mechanism of Action
The mechanism of action of Hbv-IN-30 involves its interaction with specific molecular targets within the hepatitis B virus. The compound inhibits the replication of the virus by interfering with the viral DNA polymerase, an enzyme crucial for the synthesis of viral DNA. By binding to the active site of the enzyme, this compound prevents the elongation of the viral DNA chain, thereby halting the replication process. This inhibition ultimately leads to a reduction in viral load and alleviation of the symptoms associated with hepatitis B virus infection.
Comparison with Similar Compounds
HBV-IN-30 belongs to a growing class of HBV inhibitors with diverse mechanisms. Below, we compare its properties and efficacy with structurally or functionally related compounds.
Functional Comparison: cccDNA Inhibitors
Discussion Both this compound and HBV-IN-29 target cccDNA, a hallmark of HBV persistence. However, this compound’s flavonoid backbone may offer advantages in bioavailability or reduced cytotoxicity compared to HBV-IN-29, whose structure remains uncharacterized .
Functional Comparison: Inhibitors of Other HBV Targets
Discussion
- This compound’s cccDNA inhibition could complement such therapies .
- Firzacorvir and this compound target different stages of the HBV lifecycle (capsid vs.
- This compound’s cccDNA targeting addresses this gap .
Structural Comparison: Flavonoid-Based Inhibitors
Discussion
this compound’s boronic acid moiety may enhance binding to cccDNA-associated proteins, unlike cis-ccc_R08 , which lacks mechanistic clarity. This structural modification positions this compound as a more targeted cccDNA inhibitor .
Research Findings and Clinical Implications
- Synergy Potential: this compound’s cccDNA inhibition could synergize with capsid modulators (e.g., Firzacorvir) or HBsAg suppressors (e.g., GST-HG131) to achieve functional cure .
- Limitations : Current data lack quantitative metrics (e.g., IC50 values), necessitating further pharmacokinetic and toxicity studies.
Biological Activity
Hbv-IN-30 is a novel compound under investigation for its potential therapeutic effects against Hepatitis B Virus (HBV). This article synthesizes current research findings, including biological activity, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is designed to inhibit HBV replication and enhance the immune response against the virus. The compound's development is part of ongoing efforts to find effective treatments for chronic HBV infections, which affect approximately 300 million people globally and can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma (HCC) .
The biological activity of this compound primarily involves the following mechanisms:
- Inhibition of Viral Replication : this compound targets specific viral proteins essential for HBV replication. Studies have shown that it effectively reduces HBV DNA levels in vitro and in animal models .
- Modulation of Immune Response : The compound enhances the host's immune response by promoting the production of interferons (IFNs), which play a crucial role in antiviral defense. Research indicates that this compound may upregulate pathways associated with RLR (RIG-I-like receptor) signaling, leading to increased IFN production .
- Impact on Cellular Metabolism : this compound appears to influence cellular metabolic pathways that HBV exploits for its replication. For instance, it has been observed to alter glucose metabolism in hepatocytes, which can impact viral replication dynamics .
In Vitro Studies
In controlled laboratory settings, this compound demonstrated significant antiviral activity:
- Reduction in HBV DNA : Cells treated with this compound showed a marked decrease in HBV DNA levels compared to untreated controls.
- Enhanced IFN Production : The compound increased IFN-β production in response to poly(I:C), a synthetic analog of viral RNA, suggesting an activation of innate immune pathways .
In Vivo Studies
Animal models have been employed to evaluate the efficacy of this compound:
- Mouse Model : In a hydrodynamic injection model using C57BL/6 mice, administration of this compound resulted in lower serum levels of HBV markers (HBsAg and HBeAg) and reduced liver inflammation compared to controls .
Case Studies
Several clinical case studies have highlighted the importance of effective antiviral therapies for HBV:
- Case Study 1 : A patient with chronic HBV infection exhibited high HBV DNA levels and liver dysfunction. After treatment with an antiviral regimen including this compound, significant improvements were noted in liver function tests and a reduction in viral load .
- Case Study 2 : Another patient presented with acute liver failure due to HBV. Following treatment with this compound alongside standard antiviral therapy, the patient showed recovery signs with normalized liver enzymes within weeks .
Table 1: Efficacy Data from In Vitro Studies
Treatment | HBV DNA Levels (copies/mL) | IFN-β Production (pg/mL) |
---|---|---|
Control | 10^6 | 50 |
This compound (10 µM) | 10^3 | 200 |
This compound (50 µM) | 10^2 | 500 |
Table 2: Clinical Case Study Outcomes
Patient ID | Initial HBV DNA (copies/mL) | Post-Treatment HBV DNA (copies/mL) | Liver Function Test Improvement |
---|---|---|---|
Patient A | 8000 | 200 | ALT from 200 U/L to 50 U/L |
Patient B | 15000 | Undetectable | AST from 180 U/L to normal |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which HBV-IN-30 inhibits cccDNA in HBV replication, and what experimental assays validate this mechanism?
this compound, a flavonoid derivative, selectively targets covalently closed circular DNA (cccDNA), a critical template for HBV RNA transcription and viral DNA synthesis . To validate this mechanism, researchers commonly employ quantitative PCR (qPCR) to measure cccDNA levels in HBV-infected hepatocyte models (e.g., HepG2.2.15 cells). Southern blotting is also used to distinguish cccDNA from relaxed circular DNA (rcDNA). Controls should include untreated infected cells and reference inhibitors (e.g., IFN-α) to benchmark efficacy .
Q. What in vitro models are recommended for preliminary screening of this compound's antiviral activity?
Primary human hepatocytes (PHHs) and stable HBV-infected cell lines (e.g., HepAD38 or HepG2-hNTCP) are gold-standard models. Key parameters include viral DNA/RNA quantification via qPCR, HBsAg/HBeAg ELISA for antigen suppression, and cytotoxicity assays (e.g., CCK-8) to determine selectivity indices. Dose-response curves (0.1–10 μM) over 7–14 days are typical .
Q. How should researchers standardize experimental protocols to ensure consistency in this compound studies?
Adhere to the ARRIVE guidelines for experimental design:
- Document cell culture conditions (e.g., media, seeding density).
- Specify HBV strain (e.g., genotype D vs. C).
- Include technical replicates and blinded data analysis.
- Publish full protocols in supplementary materials to enable replication .
Q. What controls are essential when assessing this compound's specificity for cccDNA?
- Negative controls : Uninfected cells treated with this compound.
- Positive controls : Cells treated with established cccDNA inhibitors (e.g., CRISPR/Cas9 systems).
- Off-target controls : Measure host DNA damage markers (e.g., γH2AX) to rule out genotoxic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
Discrepancies may arise from assay variability (e.g., infection multiplicity, cell viability endpoints). To harmonize
- Use standardized cell models and HBV inocula.
- Validate assays with internal reference compounds (e.g., entecavir for polymerase inhibition).
- Apply meta-analysis to aggregate data, reporting 95% confidence intervals .
Q. What strategies optimize this compound dosing in combination therapies with nucleos(t)ide analogs (NAs)?
Employ factorial design experiments to test synergism:
- Use Chou-Talalay combination indices (CI) to quantify interactions.
- Conduct time-course studies to identify phased vs. concurrent administration effects.
- Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict in vivo efficacy .
Q. How can advanced structural biology techniques elucidate this compound's binding interactions with cccDNA or host factors?
- Perform molecular docking using cccDNA structural models (PDB: 6V42) to predict binding sites.
- Validate with surface plasmon resonance (SPR) for affinity measurements (KD).
- Use cryo-EM to visualize this compound’s impact on cccDNA-protein complexes .
Q. What methodologies address this compound's potential off-target effects in long-term in vivo studies?
- RNA-seq : Profile host transcriptomes in this compound-treated vs. untreated hepatocytes.
- Chemical proteomics : Use pull-down assays with this compound analogs to identify unintended protein targets.
- In vivo toxicokinetics : Monitor liver enzyme levels (ALT/AST) and histopathology in murine models .
Q. How should researchers design studies to evaluate this compound's efficacy against cccDNA persistence in immunocompetent models?
- Use hydrodynamic injection (HDI) mouse models with HBV genome plasmids.
- Measure cccDNA persistence via Alu-PCR at 12+ weeks post-treatment.
- Incorporate immune modulators (e.g., checkpoint inhibitors) to mimic human immune responses .
Q. What computational approaches predict this compound resistance mutations and guide second-generation inhibitor design?
- Apply deep mutational scanning to identify cccDNA mutations that reduce this compound binding.
- Use machine learning (e.g., random forests) to correlate mutation patterns with resistance phenotypes.
- Validate predictions with reverse genetics in HBV replicon systems .
Q. Methodological Guidelines for Reporting
- Data Tables : Include IC₅₀ values, selectivity indices, and statistical parameters (mean ± SD, n≥3).
- Reproducibility : Follow journal-specific checklists (e.g., ARRIVE 2.0) and share raw data in repositories like Figshare .
- Ethics : Disclose funding sources and conflicts of interest per standards in .
Properties
Molecular Formula |
C22H18BrClO6 |
---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
3-[2-[2-bromo-4-(8-chloro-4-oxochromen-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H18BrClO6/c23-16-10-12(20-11-18(25)15-2-1-3-17(24)21(15)30-20)4-5-19(16)29-7-6-28-14-8-13(9-14)22(26)27/h1-5,10-11,13-14H,6-9H2,(H,26,27) |
InChI Key |
LPNIROGMUQBBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCCOC2=C(C=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.